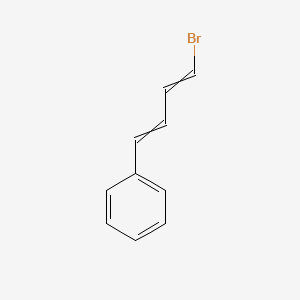
4-Bromobuta-1,3-dienylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
((1E,3E)-4-BROMO-BUTA-1,3-DIENYL)-BENZENE: is an organic compound characterized by the presence of a bromine atom attached to a conjugated diene system, which is further connected to a benzene ring. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ((1E,3E)-4-BROMO-BUTA-1,3-DIENYL)-BENZENE typically involves the bromination of butadiene followed by a coupling reaction with benzene. The reaction conditions often require the use of a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. The reaction is carried out under controlled temperatures to ensure selective bromination at the desired position .
Industrial Production Methods: Industrial production of ((1E,3E)-4-BROMO-BUTA-1,3-DIENYL)-BENZENE may involve large-scale bromination processes using continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated systems ensures precise control over reaction parameters, leading to efficient production .
Analyse Des Réactions Chimiques
Types of Reactions: ((1E,3E)-4-BROMO-BUTA-1,3-DIENYL)-BENZENE undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, amine, or alkoxide ions.
Addition Reactions: The conjugated diene system can participate in Diels-Alder reactions with dienophiles to form cyclohexene derivatives.
Oxidation and Reduction Reactions: The compound can be oxidized to form corresponding epoxides or reduced to form alkanes.
Common Reagents and Conditions:
Substitution Reactions: Typically carried out in polar solvents like ethanol or water, using reagents such as sodium hydroxide or ammonia.
Addition Reactions: Conducted under mild heating with catalysts like Lewis acids to facilitate the cycloaddition process.
Oxidation and Reduction Reactions: Utilizes oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products:
Substitution Reactions: Formation of substituted butadiene derivatives.
Addition Reactions: Formation of cyclohexene derivatives.
Oxidation and Reduction Reactions: Formation of epoxides or alkanes.
Applications De Recherche Scientifique
Chemistry: ((1E,3E)-4-BROMO-BUTA-1,3-DIENYL)-BENZENE is used as a building block in organic synthesis, particularly in the formation of complex cyclic structures through Diels-Alder reactions .
Biology and Medicine: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties .
Industry: In the industrial sector, ((1E,3E)-4-BROMO-BUTA-1,3-DIENYL)-BENZENE is utilized in the production of polymers and advanced materials due to its reactive diene system .
Mécanisme D'action
The mechanism of action of ((1E,3E)-4-BROMO-BUTA-1,3-DIENYL)-BENZENE involves its ability to participate in various chemical reactions due to the presence of the conjugated diene system and the bromine atom. The compound can act as a dienophile in Diels-Alder reactions, forming stable cyclic products. Additionally, the bromine atom can undergo nucleophilic substitution, leading to the formation of diverse derivatives .
Comparaison Avec Des Composés Similaires
1,3-Butadiene: A simple conjugated diene without the bromine and benzene substituents.
4-Bromo-1,3-butadiene: Lacks the benzene ring but has a similar brominated diene structure.
Styrene: Contains a benzene ring but lacks the conjugated diene system.
Propriétés
Formule moléculaire |
C10H9Br |
|---|---|
Poids moléculaire |
209.08 g/mol |
Nom IUPAC |
4-bromobuta-1,3-dienylbenzene |
InChI |
InChI=1S/C10H9Br/c11-9-5-4-8-10-6-2-1-3-7-10/h1-9H |
Clé InChI |
RHFAWXPHDBNIKS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C=CC=CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2-(2-Chloroethoxy)ethoxy]bis(2-methylpropyl)benzene](/img/structure/B13770254.png)

![2-[(4-Methoxyphenyl)methyl]-4,4,6-trimethyl-1,3-dioxane](/img/structure/B13770258.png)
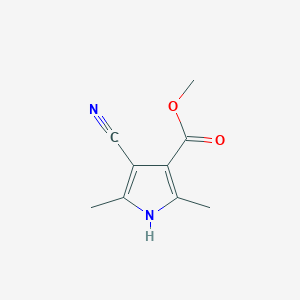
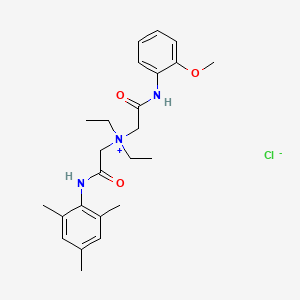
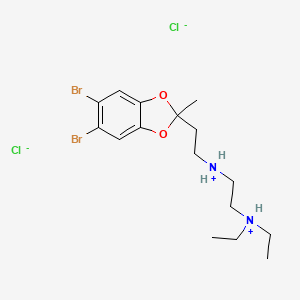
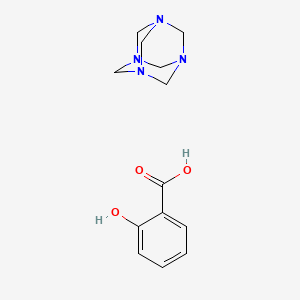

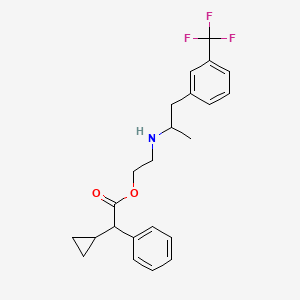
![2-[4-[(4-Amino-5-methoxy-2-methylphenyl)azo]phenoxy]ethanol](/img/structure/B13770297.png)
![(R)-[(2S)-1-methylaziridin-2-yl]-phenylmethanol](/img/structure/B13770305.png)
![3-(4-amino-1,2,5-oxadiazol-3-yl)-5-phenyl-N-[(E)-1-phenylethylideneamino]triazole-4-carboxamide](/img/structure/B13770317.png)

![2-Propenoic acid, 2-[[[(3-isocyanatomethylphenyl)amino]carbonyl]oxy]ethyl ester](/img/structure/B13770327.png)
